molecular formula C9H12O2 B3059575 (R)-3-phenylpropane-1,2-diol CAS No. 79299-22-2

(R)-3-phenylpropane-1,2-diol

Cat. No.: B3059575
CAS No.: 79299-22-2
M. Wt: 152.19 g/mol
InChI Key: JHWQMXKQJVAWKI-SECBINFHSA-N
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Description

®-3-phenylpropane-1,2-diol is an organic compound with the molecular formula C9H12O2 It is a chiral molecule, meaning it has a non-superimposable mirror image

Scientific Research Applications

®-3-phenylpropane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as a precursor in the manufacture of polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-3-phenylpropane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of ®-3-phenylpropane-1,2-dione using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods: In an industrial setting, the production of ®-3-phenylpropane-1,2-diol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for large-scale production while maintaining high enantiomeric purity. The choice of catalyst and reaction conditions is crucial to achieving the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions: ®-3-phenylpropane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ®-3-phenylpropane-1,2-dione using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to ®-3-phenylpropane-1,2-diol using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

    Substitution: Various nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: ®-3-phenylpropane-1,2-dione.

    Reduction: ®-3-phenylpropane-1,2-diol.

    Substitution: Depending on the nucleophile, products can include halogenated or aminated derivatives.

Mechanism of Action

The mechanism by which ®-3-phenylpropane-1,2-diol exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate for enzymes, undergoing enzymatic transformations to produce biologically active compounds. The molecular targets and pathways involved can vary widely, but typically involve interactions with specific enzymes or receptors.

Comparison with Similar Compounds

  • (S)-3-phenylpropane-1,2-diol
  • 1,2-diphenylethane-1,2-diol
  • 3-phenylpropane-1,2-dione

Comparison: ®-3-phenylpropane-1,2-diol is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules Compared to its enantiomer (S)-3-phenylpropane-1,2-diol, the ®-isomer may exhibit different biological activity and selectivity in enzymatic reactions

Properties

IUPAC Name

(2R)-3-phenylpropane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWQMXKQJVAWKI-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449529
Record name (R)-3-phenylpropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79299-22-2
Record name (R)-3-phenylpropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-3-phenylpropane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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